![molecular formula C6H12ClNO B1486284 2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride CAS No. 2204959-03-3](/img/structure/B1486284.png)
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride
Overview
Description
2-Oxa-5-azabicyclo[411]octane hydrochloride is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
The applications of 2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride can be categorized into several key areas:
Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, which are essential in drug discovery and development.
Medicinal Chemistry
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest significant antimicrobial activity against various pathogens, indicating potential therapeutic applications in treating infections.
- Analgesic Effects : Similar compounds have shown analgesic properties comparable to traditional pain medications, suggesting this compound may also possess such effects.
Biochemical Probes
The compound can be utilized in studies of enzyme mechanisms, acting as a probe in biochemical assays to understand interactions at the molecular level.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds has been conducted:
Compound Name | Structural Features | Similarity Index |
---|---|---|
2-Oxa-5-azabicyclo[3.2.1]octane | Related bicyclic structure | 0.85 |
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Contains similar heterocyclic elements | 0.70 |
2-Azabicyclo[3.2.1]octane | Lacks oxygen component | 0.80 |
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | Different bicyclic arrangement | 0.75 |
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane | Similar framework but different stereochemistry | 0.77 |
This table illustrates how the compound's unique structure contributes to its distinct chemical and biological properties, making it valuable for diverse applications.
Case Studies and Research Findings
Recent studies have focused on the biological activities and synthetic methodologies involving this compound:
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against resistant bacterial strains, demonstrating its potential role in combating antibiotic resistance .
Case Study: Enzyme Interaction
Research exploring its interaction with specific enzymes has provided insights into its mechanism of action, revealing that it may modulate enzyme activity through reversible binding, which is crucial for developing new therapeutic agents targeting bacterial infections .
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring sizes and properties.
8-Oxa-3-azabicyclo[3.2.1]octane: A related compound with a different arrangement of oxygen and nitrogen atoms.
Uniqueness
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO, where the specific values of , , and depend on the exact substitution patterns on the bicyclic framework. The compound's structural features contribute to its biological activity, making it a candidate for further pharmacological exploration.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
- Analgesic Effects : Similar compounds in the bicyclic family have demonstrated analgesic properties, with some showing activity comparable to morphine in pain models . This raises the possibility that this compound may also possess such effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that its interaction with specific molecular targets, such as receptors or enzymes, may play a crucial role in mediating its activities.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Structural Features | Similarity Index |
---|---|---|
2-Oxa-5-azabicyclo[3.2.1]octane | Related bicyclic structure | 0.85 |
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Contains similar heterocyclic elements | 0.70 |
2-Azabicyclo[3.2.1]octane | Lacks oxygen component | 0.80 |
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | Different bicyclic arrangement | 0.75 |
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | Similar bicyclic framework but different stereochemistry | 0.77 |
This table illustrates the structural adaptations while maintaining functional characteristics, highlighting the distinctiveness of this compound in terms of its potential applications and biological activities.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[4.1.1]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-6-3-5(4-6)7-1;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDBBHOKPGSOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC(C2)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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